IDE1

Vue d'ensemble

Description

Inducer of definitive endoderm 1 (IDE1) is a small molecule that plays a crucial role in the differentiation of pluripotent stem cells into definitive endoderm cells. This compound is particularly significant in the field of regenerative medicine and stem cell research due to its ability to induce the formation of endodermal cells, which are precursors to various vital organs such as the pancreas, liver, and lungs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

IDE1 can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The synthetic route typically involves the reaction of a carboxylic acid derivative with a hydrazide to form the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity, typically greater than 95%, which is essential for its use in scientific research .

Analyse Des Réactions Chimiques

Types of Reactions

IDE1 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of modified this compound derivatives .

Applications De Recherche Scientifique

IDE1 has been shown to effectively induce definitive endoderm formation in both mouse and human embryonic stem cells, with an effective concentration (EC50) of approximately 125 nM. The compound is believed to activate the TGF-β signaling pathway, leading to the phosphorylation of Smad2 and an increase in Nodal expression, which are critical for endodermal differentiation .

Applications in Stem Cell Research

This compound has been utilized extensively in stem cell research for its ability to promote the differentiation of embryonic stem cells into endodermal progenitors. This capability is pivotal for developing therapies related to various diseases, including diabetes and liver disorders. The following table summarizes key findings from studies involving this compound:

| Study | Cell Type | Treatment Duration | Result |

|---|---|---|---|

| Osafune et al. (2008) | Mouse ES Cells | 4 days | 62% Sox17 expression at 100 nM |

| R&D Systems (2024) | Human ES Cells | Variable | Induction of definitive endoderm with high efficiency |

Case Studies

- Endodermal Differentiation : In a study by Osafune et al., this compound was tested on mouse embryonic stem cell cultures. The results indicated that this compound could induce a substantial proportion of cells to express endodermal markers, demonstrating its effectiveness as a differentiating agent .

- Comparative Studies : Research comparing this compound with other differentiation agents like Activin A showed that this compound performs comparably in terms of efficiency in promoting endodermal lineage commitment .

- Potential Therapeutic Uses : Given its role in inducing definitive endoderm, this compound holds promise for applications in regenerative medicine, particularly in generating cell types for diabetes treatment and tissue engineering.

Mécanisme D'action

IDE1 exerts its effects by activating the transforming growth factor-beta (TGF-beta) signaling pathway. This activation leads to the phosphorylation of SMAD2, a key protein in the pathway, and the subsequent expression of Nodal, a critical factor in endoderm formation. The compound’s ability to induce definitive endoderm differentiation is mediated through these molecular targets and pathways .

Comparaison Avec Des Composés Similaires

IDE1 is often compared with other small molecules that induce endoderm differentiation, such as Activin A and Wnt3a. While Activin A and Wnt3a are more potent in inducing differentiation in both two-dimensional and three-dimensional cultures, this compound offers several advantages, including high permeability, low cost, and ease of use .

List of Similar Compounds

Activin A: A protein that plays a significant role in the regulation of various cellular processes, including differentiation and proliferation.

Wnt3a: A protein involved in the Wnt signaling pathway, which is crucial for cell fate determination and tissue patterning.

IDE2: Another small molecule similar to this compound, used for inducing endoderm differentiation

Propriétés

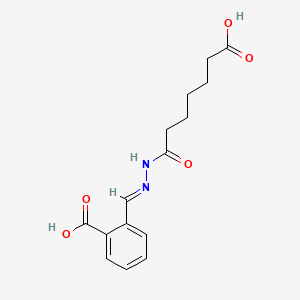

IUPAC Name |

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJCDILEUEJSH-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.